Cas no 10406-92-5 (3-Amino-5-nitrobenzonitrile)

3-Amino-5-nitrobenzonitrile is a versatile aromatic compound featuring both amino and nitro functional groups on a benzonitrile backbone. Its distinct molecular structure makes it valuable as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty dyes. The electron-withdrawing nitro group and electron-donating amino group provide reactivity for selective functionalization, enabling applications in heterocyclic chemistry and coupling reactions. High purity grades ensure consistent performance in research and industrial processes. The compound’s stability under controlled conditions and compatibility with further derivatization enhance its utility in complex synthetic pathways. Proper handling is advised due to potential sensitivity to heat and strong oxidizers.
3-Amino-5-nitrobenzonitrile structure
3-Amino-5-nitrobenzonitrile structure
Product Name:3-Amino-5-nitrobenzonitrile
CAS No:10406-92-5
MF:C7H5N3O2
MW:163.133500814438
CID:118587
PubChem ID:11228974
Update Time:2025-09-19

3-Amino-5-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,3-amino-5-nitro-
    • 3-AMINO-5-NITROBENZONITRILE
    • 3-Amino-5-nitro-benzonitril
    • 3-cyano-5-nitroaniline
    • 3-nitro-5-aminobenzonitrile
    • Benzonitrile,3-amino-5-nitro
    • FT-0760594
    • DTXSID50459367
    • SCHEMBL1521510
    • AKOS006278023
    • 3-nitro-5-amino-benzonitrile
    • CS-0370450
    • 10406-92-5
    • SB76718
    • OGCQBJWMDPBFTC-UHFFFAOYSA-N
    • 3-Amino-5-nitrobenzonitrile
    • Inchi: 1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2
    • InChI Key: OGCQBJWMDPBFTC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C#N)C=C(C=1)N)=O

Computed Properties

  • Exact Mass: 163.03800
  • Monoisotopic Mass: 163.038176
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 95.6

Experimental Properties

  • PSA: 95.63000
  • LogP: 2.15308

3-Amino-5-nitrobenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Amino-5-nitrobenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A619140-10mg
3-Amino-5-nitrobenzonitrile
10406-92-5
10mg
$ 50.00 2022-06-07
TRC
A619140-50mg
3-Amino-5-nitrobenzonitrile
10406-92-5
50mg
$ 115.00 2022-06-07
TRC
A619140-100mg
3-Amino-5-nitrobenzonitrile
10406-92-5
100mg
$ 185.00 2022-06-07

Additional information on 3-Amino-5-nitrobenzonitrile

3-Amino-5-Nitrobenzonitrile: A Comprehensive Overview

3-Amino-5-nitrobenzonitrile, also known by its CAS number CAS No. 10406-92-5, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and as a precursor in the synthesis of advanced materials. This article delves into the latest research findings, chemical properties, and applications of 3-amino-5-nitrobenzonitrile, providing a comprehensive understanding of its significance in modern chemistry.

The synthesis of 3-amino-5-nitrobenzonitrile involves a series of carefully controlled reactions, often utilizing nitration and amination techniques. Researchers have explored various methods to optimize the synthesis process, ensuring high yield and purity. Recent advancements in catalytic systems have enabled more efficient production of this compound, making it more accessible for industrial applications. The structural integrity of 3-amino-5-nitrobenzonitrile is characterized by the presence of an amino group (-NH₂) at the 3-position and a nitro group (-NO₂) at the 5-position on the benzonitrile backbone. This unique arrangement imparts distinct electronic and steric properties, which are crucial for its functionality.

The chemical properties of 3-amino-5-nitrobenzonitrile have been extensively studied to understand its reactivity and stability. The compound exhibits strong electron-withdrawing effects due to the nitro group, which enhances its electrophilic character. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other complex structures. Recent research has also focused on its thermal stability, revealing that it can withstand high temperatures without significant decomposition, making it suitable for high-temperature applications.

In terms of applications, 3-amino-5-nitrobenzonitrile has found utility in several fields. In pharmaceuticals, it serves as a key intermediate in the development of bioactive compounds with potential therapeutic benefits. Its ability to act as a versatile building block in organic synthesis has made it indispensable in drug discovery programs targeting various diseases. Additionally, in material science, this compound is used as a precursor for synthesizing advanced polymers and coatings with enhanced mechanical and thermal properties.

The environmental impact and safety profile of 3-amino-5-nitrobenzonitrile are critical considerations for its widespread use. Recent studies have evaluated its biodegradability and toxicity levels under different conditions. Findings indicate that while it is not inherently hazardous under normal handling conditions, proper precautions should be taken during storage and transportation to prevent exposure risks.

In conclusion, 3-amino-5-nitrobenzonitrile, with its CAS number CAS No. 10406-92-5, stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, efficient synthesis methods, and potential uses in drug development and material science underscore its importance in contemporary research. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an even greater role in advancing technological innovations.

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